2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]
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Overview
Description
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] is a chemical compound characterized by the presence of disulfide bonds and indole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] typically involves the coupling of mercaptoethylamine with indole derivatives. One common method includes the reaction of mercaptoethylamine with hydrogen peroxide in an inert atmosphere. The reaction is carried out in water at a controlled temperature of 40°C, yielding the disulfide compound with a high yield of approximately 97.5% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted indole derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] involves the interaction of its disulfide bonds with biological molecules. The disulfide bonds can undergo redox reactions, influencing the redox state of cells and affecting various cellular processes. The compound may target specific proteins or enzymes involved in redox regulation and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediyldiethanamine: Similar disulfide structure but lacks the indole moiety.
2,2’-Disulfanediylbis(1H-pyrrole-3-carbonitriles): Contains pyrrole instead of indole.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Contains benzamide groups instead of indole.
Uniqueness
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] is unique due to its combination of disulfide bonds and indole structures, which confer specific chemical properties and potential biological activities not found in similar compounds.
Properties
CAS No. |
61238-29-7 |
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Molecular Formula |
C20H22N4O2S2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-[[3-(2-aminoethyl)-5-hydroxy-1H-indol-2-yl]disulfanyl]-1H-indol-5-ol |
InChI |
InChI=1S/C20H22N4O2S2/c21-7-5-13-15-9-11(25)1-3-17(15)23-19(13)27-28-20-14(6-8-22)16-10-12(26)2-4-18(16)24-20/h1-4,9-10,23-26H,5-8,21-22H2 |
InChI Key |
CFXUGMHRLKMEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=C(N2)SSC3=C(C4=C(N3)C=CC(=C4)O)CCN)CCN |
Origin of Product |
United States |
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